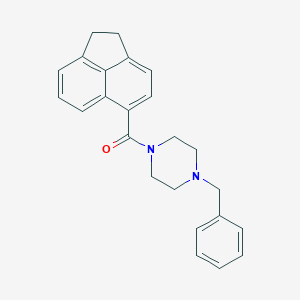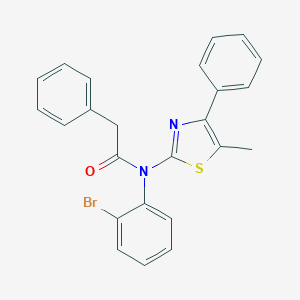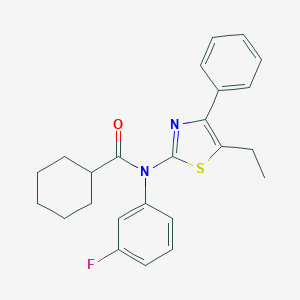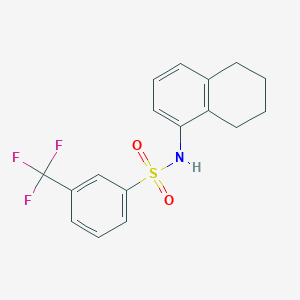![molecular formula C29H26FN3O3 B300006 2-benzyl-4-ethyl-1'-(2-fluorobenzyl)-1',3a,3',4,6,6a-hexahydrospiro(pyrrolo[3,4-c]pyrrole-6,3'-[2'H]-indole)-1,2',3(2H,3aH)-trione](/img/structure/B300006.png)
2-benzyl-4-ethyl-1'-(2-fluorobenzyl)-1',3a,3',4,6,6a-hexahydrospiro(pyrrolo[3,4-c]pyrrole-6,3'-[2'H]-indole)-1,2',3(2H,3aH)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl-1-ethyl-1’-[(2-fluorophenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 5-Benzyl-1-ethyl-1’-[(2-fluorophenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione involves multiple stepsCommon reaction conditions include the use of catalysts, solvents, and specific temperature and pressure settings . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.
Cyclization: Intramolecular cyclization reactions can form additional ring structures.
Applications De Recherche Scientifique
5-Benzyl-1-ethyl-1’-[(2-fluorophenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-Benzyl-1-ethyl-1’-[(2-fluorophenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar compounds include other indole derivatives such as:
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.
Indole-3-acetic acid: A plant hormone with various biological functions.
Indole-2-carboxylate derivatives: Studied for their potential therapeutic applications.
5-Benzyl-1-ethyl-1’-[(2-fluorophenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-indole]-2’,4,6-trione stands out due to its unique spiro structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C29H26FN3O3 |
|---|---|
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
5-benzyl-1-ethyl-1//'-[(2-fluorophenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3//'-indole]-2//',4,6-trione |
InChI |
InChI=1S/C29H26FN3O3/c1-2-22-24-25(27(35)33(26(24)34)16-18-10-4-3-5-11-18)29(31-22)20-13-7-9-15-23(20)32(28(29)36)17-19-12-6-8-14-21(19)30/h3-15,22,24-25,31H,2,16-17H2,1H3 |
Clé InChI |
HFHGFUWYQQRYPV-UHFFFAOYSA-N |
SMILES |
CCC1C2C(C(=O)N(C2=O)CC3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6F |
SMILES canonique |
CCC1C2C(C(=O)N(C2=O)CC3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione](/img/structure/B299924.png)
![N-(3-chloro-4-methylphenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B299927.png)
![N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B299928.png)

![2-({5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B299933.png)

![1-[(2-Isopropyl-5-methylphenoxy)acetyl]-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B299939.png)
![phenyl-N-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]methanesulfonamide](/img/structure/B299940.png)


![4-{[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]methyl}-2-methoxyphenyl 2-bromobenzoate](/img/structure/B299943.png)
![3,4,5-trimethoxy-N-{2-[(2-methoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B299944.png)
![8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B299945.png)
![Methyl 3-acetyl-1-(2,6-dichlorophenyl)-8,9-dimethyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B299946.png)
